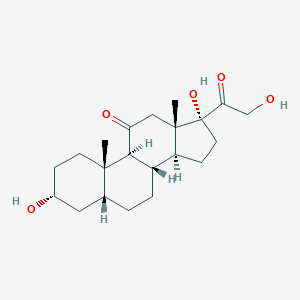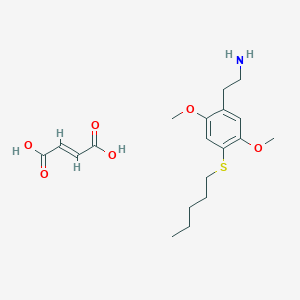
2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, commonly known as 2C-T-7, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 is known for its hallucinogenic properties and has been used in scientific research to understand the mechanism of action of psychedelic drugs.
Mecanismo De Acción
The exact mechanism of action of 2C-T-7 is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. By binding to this receptor, 2C-T-7 produces its psychedelic effects.
Efectos Bioquímicos Y Fisiológicos
2C-T-7 has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain. It also affects the levels of cytokines, which are involved in the immune response. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2C-T-7 in lab experiments is its ability to produce consistent and predictable effects. This makes it useful for studying the mechanisms of action of psychedelic drugs. However, one limitation is that it is a controlled substance and requires special permits and protocols to be used in research.
Direcciones Futuras
Future research on 2C-T-7 could focus on investigating its potential therapeutic effects in treating mental health disorders such as depression and anxiety. Additionally, studies could investigate the long-term effects of using 2C-T-7, as well as its potential for abuse and addiction. Further research could also explore the use of 2C-T-7 in combination with other drugs to produce synergistic effects.
Métodos De Síntesis
The synthesis of 2C-T-7 involves the reaction of 2,5-dimethoxythiophenol with 1-bromo-3-pentanone to form 2,5-dimethoxy-4-(pentylthio)acetophenone. This intermediate is then reacted with ethylamine to produce 2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine. The maleate salt of the compound is obtained by reacting the free base with maleic acid.
Aplicaciones Científicas De Investigación
2C-T-7 has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to produce hallucinations, altered perception of time and space, and changes in mood and emotions. Studies have also investigated the potential therapeutic effects of 2C-T-7 in treating mental health disorders such as depression and anxiety.
Propiedades
Número CAS |
129658-10-2 |
|---|---|
Nombre del producto |
2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate |
Fórmula molecular |
C19H29NO6S |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C15H25NO2S.C4H4O4/c1-4-5-6-9-19-15-11-13(17-2)12(7-8-16)10-14(15)18-3;5-3(6)1-2-4(7)8/h10-11H,4-9,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
BUIMMXSYSWNWBW-WLHGVMLRSA-N |
SMILES isomérico |
CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=CC(=O)O)C(=O)O |
Sinónimos |
Benzeneethanamine, 2,5-dimethoxy-4-(pentylthio)-, (Z)-2-butenedioate ( 1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



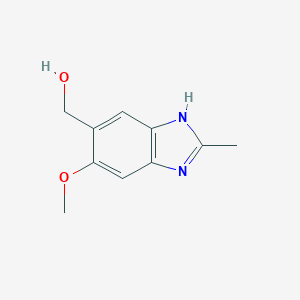
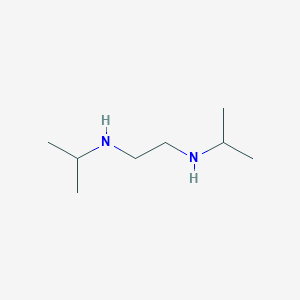
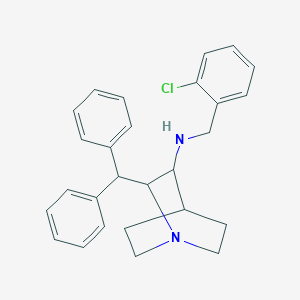
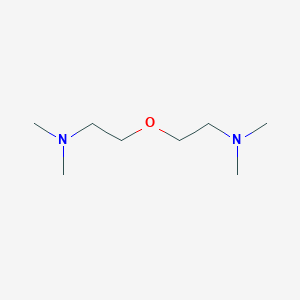
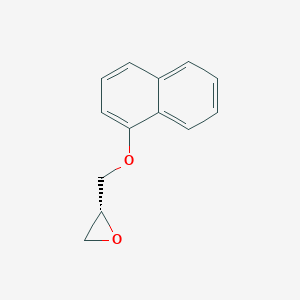
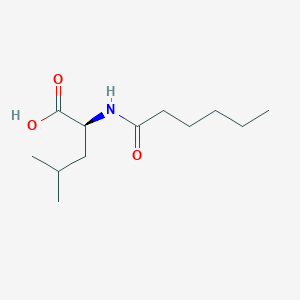
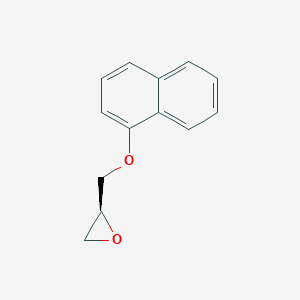
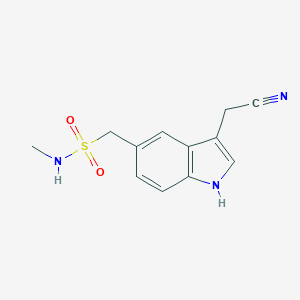
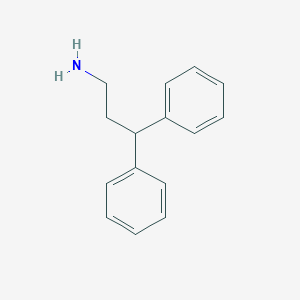
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
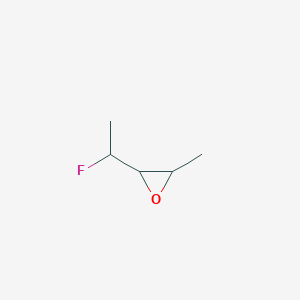
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
